Ac-Pen-Arg-Gly-Asp-Cys is a synthetic pentapeptide composed of the amino acids penicillamine, arginine, glycine, aspartic acid, and cysteine. This compound has attracted significant interest in various scientific fields due to its unique structure and biological activities. It is particularly noted for its role as a potent antagonist of the fibrinogen receptor, which is crucial in processes such as platelet aggregation and cell adhesion.
The compound Ac-Pen-Arg-Gly-Asp-Cys is synthesized through several methods, with solid-phase peptide synthesis being the most common. This technique allows for the precise assembly of amino acids in a controlled manner, ensuring high purity and specific structural outcomes.
Ac-Pen-Arg-Gly-Asp-Cys belongs to the class of cyclic peptides, which are characterized by their ring-like structures that enhance stability and biological activity compared to linear peptides. Its classification as a fibrinogen receptor antagonist positions it within the broader category of compounds used in cardiovascular research and therapeutic applications.
The synthesis of Ac-Pen-Arg-Gly-Asp-Cys typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Protecting groups are used to prevent unwanted reactions during synthesis, particularly for reactive side chains such as those found in cysteine.
The molecular formula of Ac-Pen-Arg-Gly-Asp-Cys is C₁₄H₁₈N₄O₄S. The compound's structure features a cyclic arrangement that contributes to its stability and biological efficacy.
Ac-Pen-Arg-Gly-Asp-Cys participates in various chemical reactions, including:
Ac-Pen-Arg-Gly-Asp-Cys exerts its biological effects primarily through its interaction with integrin receptors on cell surfaces. By binding to these receptors, it inhibits fibrinogen binding, thereby preventing platelet aggregation—a critical step in thrombus formation.
Ac-Pen-Arg-Gly-Asp-Cys has several important applications in scientific research:
The tripeptide sequence Arg-Gly-Asp (RGD) serves as the primary recognition motif for several integrin receptors, including the platelet fibrinogen receptor αIIbβ3 (GPIIb/IIIa). This integrin undergoes conformational activation during vascular injury, enabling fibrinogen binding via its γ-chain (HHLGGAKQAGDV) and α-chain RGD sequences. The resulting fibrinogen cross-linking between platelets drives aggregation and thrombus formation [2] [9]. Synthetic RGD peptides competitively inhibit fibrinogen binding by occupying the ligand-binding site on αIIbβ3, thereby blocking platelet aggregation. Early linear peptides like GRGDS demonstrated this antiplatelet effect (IC~50~ = 25 μM) but lacked receptor specificity and metabolic stability [5].
Cyclic RGD peptides emerged in the early 1990s to address limitations of linear analogs. Strategic cyclization constrained peptide backbone flexibility, stabilizing bioactive conformations that enhanced αIIbβ3 affinity and selectivity. Key milestones included:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5